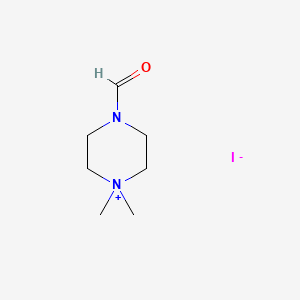
Cobalt--zirconium (5/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–zirconium (5/1) is an intermetallic compound composed of cobalt and zirconium in a 5:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt–zirconium (5/1) can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and zirconium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the final product .
Industrial Production Methods
In industrial settings, cobalt–zirconium (5/1) is often produced using high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The process involves mixing cobalt and zirconium powders in the desired ratio, followed by heating in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and processed to achieve the desired particle size and morphology .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–zirconium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (5/1) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents at high temperatures.
Major Products
The major products formed from these reactions include cobalt oxide, zirconium oxide, and various substituted intermetallic compounds.
Wissenschaftliche Forschungsanwendungen
Cobalt–zirconium (5/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrodeoxygenation.
Hydrogen Storage: Cobalt–zirconium (5/1) is investigated for its potential use in hydrogen storage systems.
Magnetic Materials: The compound exhibits interesting magnetic properties, making it suitable for use in magnetic materials and devices.
Amorphous Alloys: Cobalt–zirconium (5/1) is a key component in the development of amorphous alloys, which have unique mechanical and thermal properties.
Wirkmechanismus
The mechanism by which cobalt–zirconium (5/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique arrangement of cobalt and zirconium atoms allows for efficient electron transfer and interaction with other molecules. This property is particularly important in catalytic applications, where the compound facilitates the activation and transformation of reactants .
Vergleich Mit ähnlichen Verbindungen
Cobalt–zirconium (5/1) can be compared to other intermetallic compounds, such as cobalt–iron (5/1) and cobalt–titanium (5/1). While these compounds share some similarities in terms of their electronic structure and bonding, cobalt–zirconium (5/1) is unique in its ability to form stable oxides and its potential for hydrogen storage .
Similar Compounds
Cobalt–iron (5/1): Known for its magnetic properties and use in magnetic materials.
Cobalt–titanium (5/1): Used in high-temperature applications and as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
91277-14-4 |
|---|---|
Molekularformel |
Co5Zr |
Molekulargewicht |
385.89 g/mol |
IUPAC-Name |
cobalt;zirconium |
InChI |
InChI=1S/5Co.Zr |
InChI-Schlüssel |
KHIZVXUSRNCWIO-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Co].[Co].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


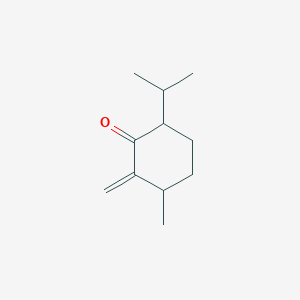
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
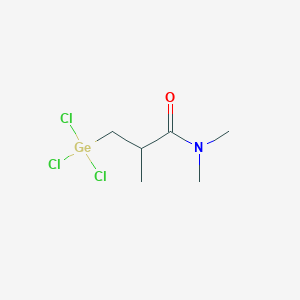
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
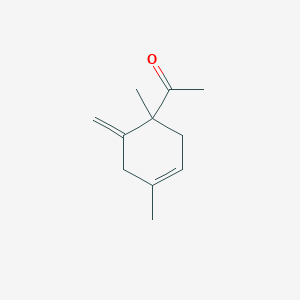
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
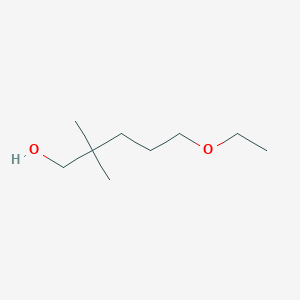
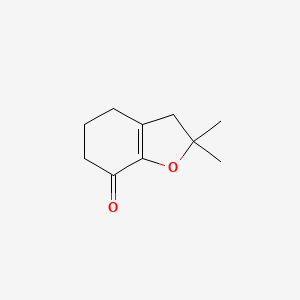
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
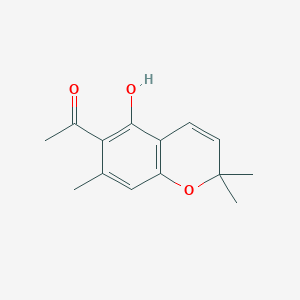
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
